2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol
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Overview
Description
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol is a glycoside derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the attachment of a xylose sugar moiety to the estradiol molecule. This compound has been studied for its role in glycosaminoglycan synthesis, particularly heparan sulfate, in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estradiol-3-xyloside typically involves the glycosylation of estradiol with a xylose donor. This process can be catalyzed by glycosyltransferases or through chemical methods using activated sugar donors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver triflate .
Industrial Production Methods: Industrial production of estradiol-3-xyloside may involve enzymatic glycosylation, which offers higher specificity and yield compared to chemical methods. Enzymatic methods utilize glycosyltransferases sourced from plants, fungi, or microorganisms to transfer the xylose moiety to estradiol .
Chemical Reactions Analysis
Types of Reactions: 2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the estradiol moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The xylose moiety can be substituted with other sugar units or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acidic or basic catalysts to facilitate the exchange of the xylose moiety.
Major Products:
Oxidation: Estrone derivatives.
Reduction: Estradiol derivatives with modified hydroxyl groups.
Substitution: Various glycoside derivatives depending on the substituent used.
Scientific Research Applications
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol has diverse applications in scientific research:
Mechanism of Action
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol exerts its effects primarily through the priming of glycosaminoglycan synthesis. The compound acts as a substrate for glycosyltransferases, facilitating the elongation of glycosaminoglycan chains. This process involves the transfer of sugar moieties to the estradiol-3-xyloside, leading to the formation of heparan sulfate and other glycosaminoglycans . The molecular targets include glycosyltransferases and other enzymes involved in glycosaminoglycan biosynthesis .
Comparison with Similar Compounds
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol can be compared with other glycoside derivatives of estradiol and similar estrogenic compounds:
Estradiol-17β-glucoside: Another glycoside derivative with a glucose moiety instead of xylose.
Estrone-3-sulfate: A sulfate conjugate of estrone, another estrogenic hormone.
Isoflavones (e.g., genistein, daidzein): Plant-derived compounds with estrogenic activity.
Uniqueness: this compound is unique due to its specific role in priming heparan sulfate synthesis, which is not observed with other glycoside derivatives of estradiol. This property makes it particularly valuable in studies related to glycosaminoglycan biosynthesis and its therapeutic applications .
Properties
CAS No. |
134366-08-8 |
---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C23H32O6/c1-23-9-8-15-14-5-3-13(29-22-21(27)20(26)18(24)11-28-22)10-12(14)2-4-16(15)17(23)6-7-19(23)25/h3,5,10,15-22,24-27H,2,4,6-9,11H2,1H3 |
InChI Key |
MTFCFHRFRPNOTN-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
Synonyms |
1,3,5(10)-estratriene-3,17 beta-diol-3-O-D-xylopyranoside ES-3-DL estradiol-3-xyloside |
Origin of Product |
United States |
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